molecular formula C15H13Cl2NO3 B5759238 3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide

3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide

Cat. No. B5759238
M. Wt: 326.2 g/mol
InChI Key: PIKPAIYEHOYVBB-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are known to inhibit the activity of JAK enzymes involved in the regulation of cytokine signaling pathways.

Mechanism of Action

3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cytokine signaling pathways involved in the regulation of immune responses. 3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide has also been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. However, 3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide, including the development of more potent and selective JAK inhibitors, the investigation of the potential therapeutic applications of 3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide in various diseases, and the elucidation of the molecular mechanisms underlying the effects of 3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide on cytokine signaling pathways. Additionally, the development of novel drug delivery systems for 3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide may enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide can be synthesized using several methods, including the reaction of 3,5-dichloro-4-methoxybenzoic acid with 2-methoxyaniline in the presence of a coupling reagent. The resulting product is then subjected to further reactions to obtain 3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of JAK enzymes, which play a crucial role in cytokine signaling pathways involved in the regulation of immune responses.

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-13-6-4-3-5-12(13)18-15(19)9-7-10(16)14(21-2)11(17)8-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKPAIYEHOYVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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